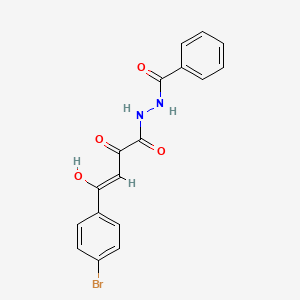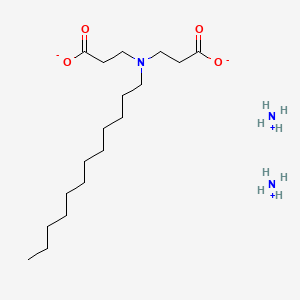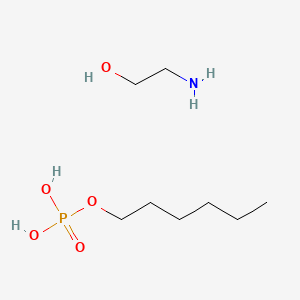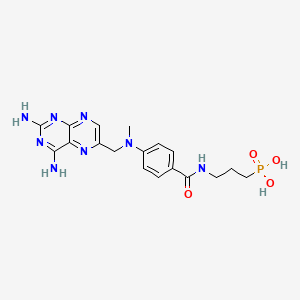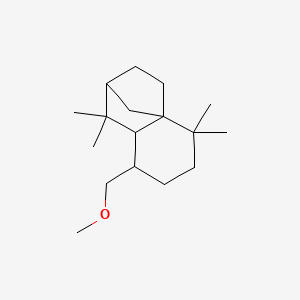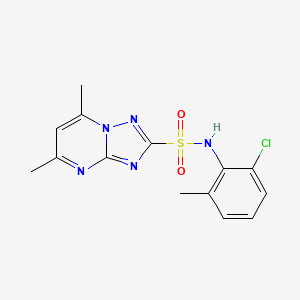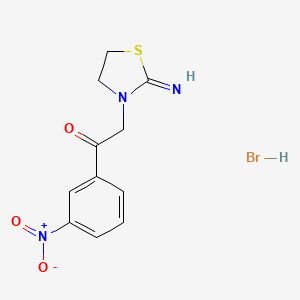
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide is a synthetic organic compound that features a thiazolidine ring, an imine group, and a nitrophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine under acidic conditions.
Introduction of the Iminothiazolidin Group: This step involves the reaction of the thiazolidine intermediate with an appropriate aldehyde or ketone to form the imine group.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the imine group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary based on the specific substituents introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
- 2-(2-Iminothiazolidin-3-yl)-1-(4-nitrophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-chlorophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-methylphenyl) monohydrobromide
Uniqueness
The uniqueness of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
5068-75-7 |
|---|---|
分子式 |
C11H12BrN3O3S |
分子量 |
346.20 g/mol |
IUPAC 名称 |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11N3O3S.BrH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,12H,4-5,7H2;1H |
InChI 键 |
ANFPQNKVKSXGKM-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


